molecular formula C21H16ClN3O3S B2434304 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 450341-13-6

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2434304
CAS No.: 450341-13-6
M. Wt: 425.89
InChI Key: IRVFGNBCJAZUMG-ALCCZGGFSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Molecular Interactions

  • A study by Naveen et al. (2018) focused on structural elucidation and Hirshfeld surface analysis of a similar pyrazole derivative. This research highlights the compound's molecular structure, stability, and intermolecular interactions in the solid state of the crystal, which are crucial for understanding its potential applications (Naveen et al., 2018).

Synthesis and Biological Activities

  • Research by Mansour et al. (2020) synthesized and evaluated a new series of thiazolyl pyrazoline derivatives linked to the benzo[d][1,3]dioxole moiety for antimicrobial and anti-proliferative activities. This indicates the potential of these compounds in the development of new antimicrobial and anticancer agents (Mansour et al., 2020).

Crystal Structure and Molecular Dynamics

  • Kumara et al. (2018) conducted a study on the synthesis, spectral characterization, and X-ray crystal structure of a novel pyrazole derivative. The findings provide insights into the compound's crystal and molecular structure, contributing to a better understanding of its properties (Kumara et al., 2018).

Antimalarial Activity

  • Shaikh et al. (2021) explored the synthesis of novel 4-acylhydrazone-5-pyrazolones and their zinc(II) metal complexes, assessing their in vitro antimalarial activity. This research indicates the potential of such compounds in the development of new antimalarial drugs (Shaikh et al., 2021).

Antimicrobial and Antitubercular Screening

  • Nayak et al. (2016) demonstrated the synthesis and antitubercular activities of new amide derivatives. This study provides valuable information on the potential antimicrobial applications of such compounds (Nayak et al., 2016).

Molecular Docking Studies

  • Venil et al. (2021) conducted FT-IR and FT-Raman investigation, quantum chemical analysis, and molecular docking studies of certain derivatives. This research provides insights into the chemical reactivity and potential pharmacological importance of these compounds (Venil et al., 2021).

Synthesis and Biological Activity Studies

  • Uma et al. (2017) focused on the synthesis, characterization, and biological activity studies of specific derivatives, revealing their potential toxicological properties against bacteria (Uma et al., 2017).

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-14-2-1-3-15(9-14)25-21(16-10-29-11-17(16)24-25)23-20(26)7-5-13-4-6-18-19(8-13)28-12-27-18/h1-9H,10-12H2,(H,23,26)/b7-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVFGNBCJAZUMG-ALCCZGGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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